Product packaging for 5-Phenylnaphthalene-1,4-dione(Cat. No.:CAS No. 33522-29-1)

5-Phenylnaphthalene-1,4-dione

Cat. No.: B11877334
CAS No.: 33522-29-1
M. Wt: 234.25 g/mol
InChI Key: LUVNBFPWKLTVLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenylnaphthalene-1,4-dione is a synthetic naphthoquinone derivative designed for advanced chemical biology and oncology research. The 1,4-naphthoquinone scaffold is a privileged structure in medicinal chemistry, known for its potent bioactivity and is present in several frontline chemotherapeutic agents . This compound is of significant interest in the study of cancer cell metabolism, particularly in targeting the Warburg effect—the altered glycolytic pathway characteristic of most cancer cells . Researchers are exploring such molecules to develop agents with selective cytotoxicity towards cancer cells, potentially reducing the side effects associated with current chemotherapy . The incorporation of a phenyl substituent is intended to modulate the compound's electronic properties, binding affinity, and metabolic stability, allowing for structure-activity relationship (SAR) studies. Naphthoquinone analogues are frequently investigated for their ability to interact with biological targets such as Kelch-like ECH-associated protein 1 (Keap1) and Heat Shock Protein 90 (Hsp90) , and for their potential to induce oxidative stress in target cells. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10O2 B11877334 5-Phenylnaphthalene-1,4-dione CAS No. 33522-29-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33522-29-1

Molecular Formula

C16H10O2

Molecular Weight

234.25 g/mol

IUPAC Name

5-phenylnaphthalene-1,4-dione

InChI

InChI=1S/C16H10O2/c17-14-9-10-15(18)16-12(7-4-8-13(14)16)11-5-2-1-3-6-11/h1-10H

InChI Key

LUVNBFPWKLTVLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=O)C=CC(=O)C3=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Phenylnaphthalene-1,4-dione Core

The creation of the fundamental phenylnaphthalene-1,4-dione structure is achieved through several sophisticated catalytic and radical-mediated processes.

Palladium catalysis is a cornerstone in the synthesis of aryl-substituted naphthoquinones, offering efficient C-C bond formation. A significant strategy involves the direct C-H arylation of 1,4-naphthoquinones. Research has demonstrated a methodology for the selective C–H activation of 1,4-naphthoquinones using a palladium(II) salt in conjunction with various aryl iodides to yield aryl-substituted derivatives. schenautomacao.com.br This approach is part of a broader trend in organic synthesis that leverages transition metal catalysis for the late-stage functionalization of complex molecules. schenautomacao.com.br

Another palladium-catalyzed method is the arylation of cyclic α,β-unsaturated O-methyl oximes with aryl iodides, which provides a pathway to β-arylated ketones that can be precursors to the target dione (B5365651) systems. jst.go.jp Furthermore, the palladium-catalyzed arylation of 1,4-naphthoquinones with aryl iodides has been specifically applied to the synthesis of the benzo[b]phenanthridine (B15496928) skeleton, highlighting the versatility of this reaction. jst.go.jpepa.gov These methods often exhibit high regioselectivity and tolerance for various functional groups. jst.go.jp

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds. libretexts.org This reaction typically involves an organoboron compound (like an arylboronic acid) and an organic halide or triflate. libretexts.org In the context of naphthoquinones, Suzuki coupling provides an effective route to introduce aryl substituents.

One approach involves the reaction of 2-amino-3-chloro-naphthoquinone with arylboronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), to produce 2-amino-3-phenylnaphthalene-1,4-diones. nih.gov This reaction has been shown to proceed in moderate yields. nih.gov Similarly, 2-hydroxy-3-iodo-1,4-naphthoquinone (B12301167) can be coupled with arylboronic acids under palladium catalysis to prepare 2-hydroxy-3-aryl-1,4-naphthoquinones. rsc.org These reactions can be performed under "green" conditions, for example, using aqueous media. rsc.org The general mechanism for Suzuki coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. libretexts.org

The table below summarizes representative examples of Suzuki coupling reactions for the synthesis of aryl-substituted naphthoquinones.

Starting MaterialCoupling PartnerCatalystProductYield (%)
2-Hydroxy-3-iodo-1,4-naphthoquinonePhenylboronic acidPd/C2-Hydroxy-3-phenylnaphthalene-1,4-dione96
2-Hydroxy-3-iodo-1,4-naphthoquinone4-Fluorophenylboronic acidPd/C2-Hydroxy-3-(4-fluorophenyl)naphthalene-1,4-dione76
2-Amino-3-chloro-naphthoquinonePhenylboronic acidTetrakis(triphenylphosphine)palladium(0)2-Amino-3-phenylnaphthalene-1,4-dione25-46

Data compiled from scientific studies on Suzuki coupling reactions. nih.govscielo.br

Radical-mediated reactions offer an alternative pathway for the arylation of naphthoquinones, avoiding the need for transition metal catalysts in some cases. One such method involves the generation of aryl radicals from aryl hydrazines.

A mild and efficient strategy utilizes catalytic amounts of iodine in the open air to generate aryl radicals from the corresponding aryl hydrazines. nih.govacs.org These radicals are then trapped by substituted 1,4-naphthoquinones present in the reaction mixture, leading to the formation of arylated naphthoquinones in moderate to excellent yields. nih.govacs.org Another approach to oxidative arylation employs a combination of o-iodoxybenzoic acid (IBX) with arylhydrazines under mild, open-atmosphere conditions. nih.govblogspot.comacs.org This method has been shown to tolerate various electronic properties on the aryl group and has been applied to the synthesis of precursors for complex molecules like benzocarbazoledione. nih.govblogspot.comacs.org Radical trapping experiments have supported the proposed radical-mediated mechanism for these transformations. nih.govblogspot.com

The following table presents yields for the arylation of 1,4-naphthoquinone (B94277) derivatives using aryl hydrazines.

Naphthoquinone DerivativeAryl Hydrazine (B178648)MethodProductYield (%)
2-Thiophenyl-1,4-naphthoquinonePhenyl hydrazineI₂ (cat.), Air2-Phenyl-3-thiophenyl-1,4-naphthoquinone90
2-Bromo-1,4-naphthoquinonePhenyl hydrazineI₂ (cat.), Air2-Bromo-3-phenylnaphthalene-1,4-dione55
2-Amino-1,4-naphthoquinonePhenyl hydrazineI₂ (cat.), Air2-Amino-3-phenylnaphthalene-1,4-dione75

Data sourced from research on radical-mediated arylation. nih.gov

Functionalization and Derivatization Reactions of Naphthoquinone Systems

Once the core structure is established, the phenylnaphthalene-1,4-dione system can undergo various reactions to introduce new functional groups and build more complex molecules.

The quinone ring in naphthalene-1,4-diones is an electrophilic system susceptible to nucleophilic attack. wikipedia.org Nucleophilic conjugate addition (or Michael addition) is a common reaction type where a nucleophile adds to the β-position of the α,β-unsaturated ketone system. wikipedia.org

A variety of nucleophiles can be employed. For instance, the reaction of 2,3-dichloro-1,4-naphthoquinone with nucleophiles like thiophenol can lead to the substitution of one or both chlorine atoms. sci-hub.se The resulting 2-chloro-3-(phenylthio)naphthalene-1,4-dione can be further functionalized. Another example is the B(C6F5)3-catalyzed C-C coupling of 2-phenylnaphthalene-1,4-dione with indole (B1671886) derivatives at the C-3 position of the indole. acs.org Furthermore, N,S-substituted naphthoquinone analogues can be synthesized from chloro-aminonaphthoquinone derivatives through nucleophilic substitution with mercaptans. euchembioj.com These reactions demonstrate the utility of nucleophilic additions and substitutions in creating a diverse library of functionalized naphthoquinone derivatives. dergipark.org.trnih.gov

The introduction of nitrogen-containing functional groups is a key strategy for modifying the properties of naphthoquinones.

Aminonaphthoquinones: These derivatives are commonly synthesized through the reaction of halo-substituted naphthoquinones with amines. For example, 2,3-dichloro-1,4-naphthoquinone reacts with various aryl amines in refluxing ethanol (B145695) to yield 2-arylamino-3-chloro-1,4-naphthoquinone derivatives. sci-hub.sescispace.com These aminonaphthoquinones can serve as intermediates for further synthesis. For instance, they can undergo cyclization reactions with sodium azide (B81097) to form benzo[b]phenazine-6,11-diones. scispace.com The direct amination of 2-acyl-1,4-naphthoquinones with aromatic amines, catalyzed by cerium(III) chloride, is another route to produce 3-aminophenyl derivatives.

Phthalazine-1,4-diones: These heterocyclic compounds can be synthesized from the reaction of appropriate precursors with hydrazine. mdpi.com A standard procedure involves treating compounds like isobenzofuran-1,3-diones with hydrazine monohydrate. mdpi.com The reaction conditions can influence the outcome, with possibilities for both kinetic and thermodynamic products. mdpi.com Microwave irradiation has been shown to be an efficient method for synthesizing 2-(3-aryl-1,8-naphthyridin-2-yl)-1,2,3,4-tetrahydrophthalazine-1,4-diones from the reaction of 3-aryl-2-hydrazino-1,8-naphthyridines with phthalic anhydride. scispace.com These methods provide access to a class of nitrogen-containing heterocycles fused to or derived from quinone-like structures. sciforum.netepa.gov

Synthesis of Sulfur-Containing Derivatives (e.g., Sulfanyl Aminonaphthoquinones)

The introduction of sulfur-containing moieties into the phenylnaphthalene-1,4-dione structure is primarily achieved through nucleophilic substitution reactions. A common strategy involves the reaction of a halogenated naphthoquinone precursor with a thiol.

In one approach, 2-arylamino-3-chloro-1,4-naphthoquinones serve as key intermediates. These compounds undergo a nucleophilic attack by S-nucleophiles, such as aliphatic thiols, where the thiol displaces the chlorine atom to form the target 2-arylamino-3-sulfanyl-1,4-naphthoquinone derivatives. dergipark.org.trresearchgate.netdergipark.org.tr The reaction typically proceeds by reacting the chloro-substituted amino-naphthoquinone with various thiols like ethyl mercaptan, propyl mercaptan, or pentyl mercaptan. researchgate.netdergipark.org.tr

A more direct method involves the reaction of 2-phenyl-1,4-naphthoquinone (B109097) with a thiol. For instance, 2-phenyl-3-(phenylthio)naphthalene-1,4-dione can be synthesized by reacting 2-phenyl-1,4-naphthoquinone with thiophenol in a suitable solvent like dry acetone, often in the presence of a base such as triethylamine, and heated under reflux. sci-hub.seacs.orgnih.gov

These synthetic routes provide access to a diverse range of sulfanyl-naphthoquinone derivatives, with yields varying based on the specific reactants and conditions employed.

Table 1: Synthesis of Representative Sulfanyl Naphthoquinone Derivatives

Starting Material Sulfur Source Product Yield Reference
2-Chloro-3-[(3,5-dimethoxyphenyl)amino]naphthalene-1,4-dione Ethanethiol 2-(3,5-Dimethoxyphenylamino)-3-(ethylthio)naphthalene-1,4-dione 56% dergipark.org.tr
2-Chloro-3-[(3,5-dimethoxyphenyl)amino]naphthalene-1,4-dione Propan-1-thiol 2-(3,5-Dimethoxyphenylamino)-3-(propylthio)naphthalene-1,4-dione 79% dergipark.org.tr
2-Chloro-3-[(2,4-dimethoxyphenyl)amino]naphthalene-1,4-dione Pentan-1-thiol 2-(2,4-Dimethoxyphenylamino)-3-(pentylthio)naphthalene-1,4-dione Viscous Product researchgate.net
2-(Phenylthio)naphthalene-1,4-dione Phenylhydrazine (B124118) 2-Phenyl-3-(phenylthio)naphthalene-1,4-dione 85% nih.gov

Carbon-Carbon Coupling Reactions (e.g., with Indole Derivatives)

Carbon-carbon bond formation extends the complexity of the 5-phenylnaphthalene-1,4-dione scaffold, with reactions involving indole derivatives being particularly noteworthy. These couplings are often facilitated by catalysts that activate the C-H bond of the indole for addition to the naphthoquinone ring.

A highly effective and environmentally benign method utilizes the Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a catalyst. acs.org This approach facilitates the C-C coupling between the C-3 position of various indole derivatives and 1,4-naphthoquinones, including 2-phenylnaphthalene-1,4-dione. The reaction proceeds efficiently in water under an air atmosphere, offering a practical and green alternative to transition-metal-catalyzed methods. acs.orgnih.gov For example, the reaction of 2-phenylnaphthalene-1,4-dione with 1-methyl-1H-indole using a B(C₆F₅)₃ catalyst in water at 60°C yields the desired 2-(1-methyl-1H-indol-3-yl)-3-phenylnaphthalene-1,4-dione with a 65% yield. acs.org The scope of this reaction is broad, accommodating various substituted indoles and naphthoquinones. acs.org

Other catalytic systems have also been employed. Copper-catalyzed reactions of phenyliodonium (B1259483) ylide of 2-hydroxy-1,4-naphthoquinone (B1674593) with indole derivatives afford 3-(3-indolyl)-2-hydroxy-1,4-naphthoquinones. nih.govacs.org Additionally, Indium(III) triflate (In(OTf)₃) has been used to catalyze the three-component reaction of 2-hydroxy-1,4-naphthoquinone, substituted salicylic (B10762653) aldehydes, and indoles to create complex indole-functionalized naphthoquinones under solvent-free conditions. nih.gov

Table 2: Catalytic C-C Coupling of Phenylnaphthalene-1,4-diones with Indoles

Naphthoquinone Reactant Indole Reactant Catalyst Product Yield Reference
2-Phenylnaphthalene-1,4-dione 1-Methyl-1H-indole B(C₆F₅)₃ 2-(1-Methyl-1H-indol-3-yl)-3-phenylnaphthalene-1,4-dione 65% acs.org
1,4-Naphthoquinone 2-Phenyl-1H-indole B(C₆F₅)₃ 2-(2-Phenyl-1H-indol-3-yl)naphthalene-1,4-dione 81% acs.org
2-Hydroxy-1,4-naphthoquinone (as ylide) 1,2-Dimethyl-1H-indole Copper(II) acetate 2-Hydroxy-3-(1,2-dimethyl-1H-indol-3-yl)-1,4-naphthoquinone 66% acs.org
2-Hydroxy-1,4-naphthoquinone 2-Phenylindole In(OTf)₃ 12-(2-Phenyl-1H-indol-3-yl)-12H-benzo[b]xanthene-6,11-dione 35% (in toluene) nih.gov

Catalytic Approaches in Phenylnaphthalene-1,4-dione Synthesis

The synthesis of the core this compound structure can be efficiently achieved through various catalytic strategies, which offer advantages over classical methods. These approaches often involve transition-metal catalysis or other novel catalytic systems to form the key carbon-phenyl bond.

One of the most prominent methods is the Palladium-catalyzed Suzuki coupling . This reaction typically involves the coupling of a halogenated naphthoquinone, such as 2-bromo-1,4-naphthoquinone, with phenylboronic acid. The reaction is catalyzed by a palladium complex and furnishes 2-phenyl-1,4-naphthoquinone in high yield (e.g., 90%). researchgate.net

Another innovative catalytic method involves the use of catalytic iodine in the air to generate aryl radicals from aryl hydrazines. acs.orgnih.gov In this system, phenylhydrazine is used as the phenyl source, which reacts with a substituted 1,4-naphthoquinone in the presence of a catalytic amount of iodine. This method provides a metal-free alternative for the arylation of quinones. For example, the reaction of 2-(phenylthio)naphthalene-1,4-dione with phenylhydrazine hydrochloride using this method yields 2-phenyl-3-(phenylthio)naphthalene-1,4-dione. nih.gov

Brønsted acids have also been shown to catalyze the direct oxidative arylation of 1,4-naphthoquinone. semanticscholar.org Catalysts like phosphotungstic acid (H₃PW₁₂O₄₀) can promote the reaction between 1,4-naphthoquinone and activated aromatic compounds such as N,N-dimethylaniline. semanticscholar.orgsmolecule.com While this demonstrates the principle of catalytic C-H arylation, yields can be moderate and dependent on optimizing reaction conditions like temperature and solvent. semanticscholar.org

Furthermore, copper(I)-catalyzed oxidation represents a novel approach. An unprecedented transformation was observed where a copper(I) catalyst with atmospheric oxygen was used for the scalable oxidation of an electron-rich naphthalene (B1677914), 2-phenyl-naphthalene-1,3-diol, to generate the corresponding 2-hydroxy-3-phenyl-1,4-naphthoquinone. scielo.org.mx

Table 3: Comparison of Catalytic Synthesis Methods for Phenylnaphthalene-1,4-dione Scaffolds

Catalytic Method Key Reagents Catalyst System Product Example Yield Reference
Suzuki Coupling 2-Bromo-1,4-naphthoquinone, Phenylboronic acid Palladium catalyst 2-Phenyl-1,4-naphthoquinone 90% researchgate.net
Aryl Radical Generation 1,4-Naphthoquinone, Phenylhydrazine Iodine (catalytic) Arylated Naphthoquinones Good acs.orgnih.gov
Brønsted Acid Catalysis 1,4-Naphthoquinone, N,N-Dimethylaniline H₃PW₁₂O₄₀ 2-[4-(Dimethylamino)phenyl]naphthalene-1,4-dione 35% semanticscholar.orgsmolecule.com
Copper-Catalyzed Oxidation 2-Phenyl-naphthalene-1,3-diol Copper(I) / O₂ 2-Hydroxy-3-phenyl-1,4-naphthoquinone Not specified scielo.org.mx

Comprehensive Spectroscopic Characterization for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 5-Phenylnaphthalene-1,4-dione, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its proton and carbon environments and their connectivity.

Two-Dimensional NMR Techniques (HMQC, HMBC)

2D NMR experiments are crucial for assembling the molecular structure by showing correlations between different nuclei.

HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. beilstein-journals.orgresearchgate.net For this compound, an HMQC spectrum would show cross-peaks connecting each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum. This allows for the unambiguous assignment of each CH group, confirming, for example, which proton signal corresponds to C2-H, C3-H, C6-H, etc.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key for piecing together the full carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away. rsc.orgbeilstein-journals.org This is particularly useful for identifying the connectivity of quaternary carbons (like the carbonyls and substituted aromatic carbons) which are not observed in the HMQC spectrum. Key expected HMBC correlations for this compound would include:

The proton at C6 showing a correlation to the carbonyl carbon at C4.

The proton at C8 showing correlations to the bridgehead carbon C4a and the phenyl-bearing carbon C5.

Protons on the phenyl ring (H2'/H6') showing a correlation to the naphthalene (B1677914) carbon C5, confirming the attachment point of the phenyl group.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and formula of a compound and offers clues about its structure through fragmentation patterns. The synthesis and subsequent mass spectrometry analysis of this compound have been acknowledged in scientific literature. ufmg.brrsc.org

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS is a soft ionization technique that provides a highly accurate mass measurement of the molecular ion, typically as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. From this exact mass, the elemental composition and molecular formula can be determined with high confidence.

Illustrative HR-ESI-MS Data for this compound

IonCalculated m/z for C₁₆H₁₀O₂
[M+H]⁺235.0754
[M+Na]⁺257.0573

The experimental measurement of a mass corresponding to one of these calculated values would confirm the molecular formula of C₁₆H₁₀O₂.

Chemical Ionization Mass Spectrometry (CI-MS)

Chemical Ionization is a softer ionization method than Electron Ionization (EI), resulting in less fragmentation. It typically produces a strong signal for the protonated molecule [M+H]⁺, providing clear molecular weight information. The fragmentation observed is often simpler and can help identify stable structural units within the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is used to analyze the purity of the synthesized this compound and to study its stability or reactions. The compound would be passed through an HPLC column to separate it from any impurities or starting materials, and the mass spectrometer would then confirm the identity of the eluting peak corresponding to the target compound by its mass-to-charge ratio.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Investigations of Electronic and Structural Properties

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. smu.edumeihonglab.com These methods solve approximations of the Schrödinger equation to determine electron distribution and energy, which in turn dictate molecular structure, stability, and reactivity. ictp.itaps.org

Density Functional Theory (DFT) is a widely used computational method to predict the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. ictp.iteurjchem.com By calculating the molecule's electron density, DFT functionals like B3LYP, paired with a basis set such as 6-311++G(d,p), can identify the lowest energy conformation. researchgate.net For 5-Phenylnaphthalene-1,4-dione, this involves determining the precise bond lengths, bond angles, and the dihedral angle between the naphthalene (B1677914) and phenyl rings.

These calculations also yield crucial energetic data. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are of particular interest. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. eurjchem.com A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

Illustrative DFT-Calculated Properties for this compound

ParameterIllustrative ValueSignificance
Total Energy -878.5 HartreeRepresents the molecule's stability.
HOMO Energy -6.2 eVIndicates electron-donating ability.
LUMO Energy -2.5 eVIndicates electron-accepting ability.
HOMO-LUMO Gap 3.7 eVRelates to chemical reactivity and stability. researchgate.net
Dipole Moment 2.1 DebyeMeasures the molecule's overall polarity.

Note: The values in this table are illustrative examples based on typical DFT calculations for similar aromatic quinone structures and are not derived from a specific published study on this compound.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict the electronic absorption spectra of molecules, such as the UV-Visible spectrum. researchgate.netni.ac.rs This method calculates the energies of electronic transitions from the ground state to various excited states. upi.edu The results can be correlated with experimental UV-Vis spectra to understand the nature of the electronic transitions, for instance, identifying them as π→π* or n→π* transitions, which are characteristic of chromophores like the naphthoquinone system. bath.ac.ukoecd.org For this compound, TD-DFT would predict the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. ni.ac.rs

Illustrative Predicted UV-Vis Absorption Data for this compound

Predicted λmax (nm)Oscillator Strength (f)Major Orbital ContributionTransition Type
3350.12HOMO -> LUMOπ -> π
2800.45HOMO-1 -> LUMOπ -> π
2550.31HOMO -> LUMO+1π -> π*

Note: This table presents hypothetical data representative of TD-DFT calculations for naphthoquinone derivatives to illustrate the typical output of such an analysis. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.comunionbio.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

For this compound, molecular docking simulations can be used to predict how it interacts with the active site of a target protein. nih.gov The simulation places the ligand in various positions and orientations within the protein's binding pocket and calculates a "docking score" or binding affinity for each pose. inventi.innih.govarxiv.orgbohrium.comrsc.orgmdpi.com This score, often expressed in kcal/mol, estimates the strength of the protein-ligand interaction, with more negative values indicating a stronger, more favorable binding.

The analysis also reveals the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex. For example, studies on similar quinone derivatives often show hydrogen bonding with polar residues and π-π stacking with aromatic residues in the active site. nih.gov

Illustrative Molecular Docking Results for this compound with a Kinase Target

Biomolecular TargetPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Epidermal Growth Factor Receptor (EGFR) -8.5Met769Hydrogen Bond
Lys721, Val702, Leu820Hydrophobic Interaction
Phe723π-π Stacking

Note: This table is a hypothetical representation of docking results, drawing on findings from studies on similar inhibitor classes with protein kinases like EGFR. nih.gov It serves to illustrate the data generated by docking simulations.

While docking provides a static picture, molecular dynamics (MD) simulations can be used to analyze the movement and conformational changes of the ligand-protein complex over time. nih.govnih.govfrontiersin.orgresearchgate.net MD simulations confirm the stability of the binding pose predicted by docking and reveal how the protein and ligand adapt to each other. nih.govmdpi.com This dynamic analysis can identify subtle changes in the binding pocket and the ligand's conformation, providing a more realistic and complete understanding of the interaction. mdpi.com For this compound, an MD simulation would show how the phenyl ring rotates or how the entire molecule shifts within the binding pocket to optimize its interactions. researchgate.net

Computational Mechanistic Studies of Chemical Transformations

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions. mdpi.com By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the energy barriers associated with each step. lookchem.comnih.gov This provides a detailed, step-by-step understanding of how reactants are converted into products. For reactions involving this compound or its synthesis, such as Pd-catalyzed arylations or cyclization reactions, DFT calculations can elucidate the most likely reaction pathway. lookchem.comnih.govresearchgate.net These studies can clarify the role of catalysts, predict the stereoselectivity of a reaction, and guide the optimization of reaction conditions to improve yields. nih.gov

Biological Activity and Molecular Mechanisms of 5 Phenylnaphthalene 1,4 Dione and Its Derivatives

Mechanistic Principles of Naphthoquinone Bioactivity

Naphthoquinones are a class of organic compounds derived from naphthalene (B1677914) and are known for a wide spectrum of biological activities, including antineoplastic effects. The therapeutic potential of these molecules is closely linked to their chemical structure, particularly the 1,4-naphthoquinone (B94277) core, which allows them to participate in various biochemical reactions.

The biological activity of naphthoquinones is fundamentally linked to their redox properties. The quinone structure can undergo reversible oxidation-reduction reactions, allowing it to accept one or two electrons to form semiquinone or hydroquinone (B1673460) species, respectively. This ability for redox cycling is a crucial aspect of their mechanism of action. In a cellular environment, enzymes can reduce naphthoquinones at the expense of reducing equivalents like NADH or NADPH. The resulting hydroquinone can then be re-oxidized by molecular oxygen, regenerating the parent quinone and producing reactive oxygen species in the process.

A primary consequence of the redox cycling of naphthoquinones is the generation of reactive oxygen species (ROS), such as superoxide (B77818) anion radicals and hydrogen peroxide. mdpi.com While cells have endogenous antioxidant systems to manage ROS levels, the catalytic production of ROS by naphthoquinones can overwhelm these defenses, leading to a state of oxidative stress.

This increase in intracellular ROS can have profound effects on cellular function. Oxidative stress can lead to damage of critical biomolecules, including lipids, proteins, and DNA. mdpi.com This damage can, in turn, trigger a variety of cellular responses and signaling pathways. At lower concentrations, this may activate protective mechanisms, but at higher concentrations, it often leads to programmed cell death, or apoptosis. nih.gov The induction of ROS-mediated apoptosis is a key mechanism through which many naphthoquinone derivatives exert their anticancer effects. mdpi.comnih.gov

Antineoplastic and Anticancer Activities

The 1,4-naphthoquinone scaffold has been identified as a promising framework for the development of novel anticancer agents. Derivatives of 5-phenylnaphthalene-1,4-dione, in particular, have been investigated for their potential as inhibitors of key proteins involved in cancer cell proliferation and survival.

Derivatives of this compound have demonstrated significant cytotoxic activity against various human cancer cell lines. A high-throughput screening identified the 1,4-naphthoquinone scaffold as a new class of potential anticancer agents. nih.gov Subsequent synthesis and evaluation of analogues, including derivatives of 2-amino-3-phenylnaphthalene-1,4-dione, have provided insight into their antiproliferative capabilities. These compounds have shown potent activity, with IC₅₀ values in the low micromolar range against breast cancer cell lines such as MCF-7 and SKBr3. nih.gov

CompoundModificationsMCF-7 IC₅₀ (μM)SKBr3 IC₅₀ (μM)
Derivative 1Acetamide group at amino position1.1 ± 0.12.2 ± 0.4
Derivative 2Benzamide group at amino position3.5 ± 0.34.1 ± 0.6
Derivative 3Isobutyramide group at amino position0.9 ± 0.11.5 ± 0.2

Data derived from studies on 2-amino-3-phenylnaphthalene-1,4-dione derivatives. nih.gov

The antiproliferative effects of naphthoquinone derivatives are often associated with their ability to interfere with the cell cycle. Inhibition of key regulatory proteins can lead to a halt in cell cycle progression, preventing cancer cells from dividing and proliferating. For instance, several naphthoquinone compounds have been shown to induce cell cycle arrest, frequently at the G2/M phase. nih.govtandfonline.com This effect is a downstream consequence of the molecular pathways disrupted by these compounds. The inhibition of Heat Shock Protein 90 (Hsp90) by certain small molecules, for example, has been linked to cell cycle arrest at the G2/M checkpoint, ultimately leading to dose-dependent cell death. rsc.org

A significant mechanism underlying the anticancer activity of this compound and its derivatives is the inhibition of Heat Shock Protein 90 (Hsp90). nih.gov Hsp90 is a molecular chaperone that is essential for the stability and function of numerous "client" proteins, many of which are critical for cancer cell growth, survival, and signaling. nih.gov These client proteins include oncogenic kinases like Her2, Akt, and Cdk4, which are often overexpressed or mutated in malignant cells. rsc.orgnih.gov

By binding to Hsp90, inhibitors containing the 1,4-naphthoquinone scaffold disrupt its chaperone function. nih.gov This inhibition prevents the proper folding and maturation of client proteins. nih.gov Consequently, the unstable and misfolded client proteins are recognized by the cell's quality control machinery and are targeted for degradation, typically via the ubiquitin-proteasome pathway. nih.govresearchgate.net The degradation of these key oncogenic drivers simultaneously disrupts multiple signaling pathways that are essential for the hallmarks of cancer, such as sustained proliferation and evasion of apoptosis. nih.gov Studies have confirmed that treatment with naphthoquinone-based Hsp90 inhibitors leads to a measurable decrease in the levels of client proteins like Her2, a hallmark of Hsp90 inhibition. nih.gov

Preclinical In Vivo Efficacy Studies in Animal Models (e.g., Xenotransplantation)

The therapeutic potential of naphthoquinone derivatives, including analogues of this compound, has been investigated in preclinical animal models to assess their in vivo efficacy, particularly in the context of cancer treatment. Xenotransplantation, a technique involving the grafting of tissues or organs from one species to another, serves as a critical model for evaluating anticancer agents in a living system. nih.govnih.gov This approach allows for the study of tumor growth and the effects of therapeutic compounds on human cancer cells within a non-human host. nih.govresearchgate.net

Advances in gene-editing and immunosuppressive therapies have improved the viability of xenotransplantation models, making them valuable tools for preclinical research. nih.govnih.gov In one such study, a novel library of 1,4-naphthoquinone derivatives was synthesized and evaluated for anticancer properties. researchgate.net A particularly potent compound from this library, designated as 5v, was tested in an in vivo xenotransplantation model using zebrafish larvae. researchgate.net Human breast cancer cells (MCF-7) were xenografted into the larvae, which were then treated with the compound. The study reported a significant reduction in tumor volume in the xenografts. Furthermore, the compound demonstrated a favorable safety profile in this model, with approximately 95% of the treated zebrafish larvae surviving after 10 days of treatment. researchgate.net These findings highlight the potential of naphthoquinone scaffolds in the development of promising anticancer agents and demonstrate the utility of xenograft models in their preclinical evaluation. researchgate.net

Antimicrobial Activities

Antibacterial Spectrum and Efficacy (e.g., against Staphylococcus aureus, Enterococcus faecalis)

Derivatives of 1-phenylnaphthalene (B165152), the core structure of this compound, have demonstrated significant antibacterial activity against clinically relevant Gram-positive bacteria, including Staphylococcus aureus (both methicillin-sensitive, MSSA, and methicillin-resistant, MRSA) and Enterococcus faecalis (both vancomycin-sensitive, VSE, and vancomycin-resistant, VRE). nih.govnih.gov

Research has shown that substitutions at the 4- and 5-positions of the 1-phenylnaphthalene scaffold are crucial for their antibacterial potency. nih.gov For instance, compounds featuring a basic functional group or a quaternary ammonium (B1175870) substituent on the phenylnaphthalene structure are often required for significant activity. researchgate.net Several synthesized 4- and 5-substituted 1-phenylnaphthalenes exhibited noteworthy efficacy, with minimum inhibitory concentration (MIC) values against MRSA ranging between 2.0 and 4.0 µg/mL. nih.gov This level of activity is comparable to that of vancomycin. nih.gov Specifically, 5-(2-Guanidinoethyl)-1-(4-trifluoromethyl)phenylnaphthalene showed activity comparable to related compounds against MSSA. nih.gov The antibacterial effect of these compounds is often bacteriostatic, with minimal bactericidal concentrations being significantly higher than their MIC values. researchgate.net

The table below summarizes the antibacterial efficacy of selected 1-phenylnaphthalene derivatives against various bacterial strains.

CompoundStrainMIC (µg/mL)
5-(2-Guanidinoethyl)-1-(4-trifluoromethyl)phenylnaphthalene (15)MSSA2.0
5-(2-Guanidinoethyl)-1-(4-trifluoromethyl)phenylnaphthalene (15)MRSA4.0
5-(2-Guanidinoethyl)-1-(4-trifluoromethyl)phenylnaphthalene (15)VSE4.0
5-(2-Guanidinoethyl)-1-(4-trifluoromethyl)phenylnaphthalene (15)VRE8.0
5-Amidinomethyl-1-(4-trifluoromethyl)phenylnaphthalene (13)MSSA16.0
5-Amidinomethyl-1-(4-trifluoromethyl)phenylnaphthalene (13)MRSA16.0

Data sourced from research on 4- and 5-substituted 1-phenylnaphthalenes. nih.gov

Antifungal Spectrum and Efficacy (e.g., against Candida albicans)

Naphthoquinone derivatives have also been explored for their antifungal properties, particularly against the opportunistic pathogen Candida albicans. researchgate.netnih.govfrontiersin.org C. albicans is a major cause of candidiasis, and the emergence of drug-resistant strains necessitates the development of novel antifungal agents. frontiersin.orgnih.gov

Studies on various 1,4-naphthoquinones have shown promising results. For example, 5,8-dihydroxy-1,4-naphthoquinone (B181067) demonstrated potent inhibitory activity against C. albicans, with a MIC50 value of less than 0.6 µg/mL. mdpi.comnih.gov The antifungal activity of these compounds is often linked to their ability to induce membrane damage and disrupt cellular integrity. mdpi.com Other research has focused on synthesizing modified naphthoquinones to combat drug-resistant C. albicans. frontiersin.org A series of 2-arylamino-5-hydroxy-naphthalene-1,4-diones and 3-arylamino-5-methoxy-naphthalene-1,4-diones were tested for in vitro antifungal activity, with the latter group generally showing more potent effects against Candida species. nih.gov Naphthofuranquinone analogs have also been designed specifically to treat infections caused by drug-resistant C. albicans, showing efficacy in killing planktonic fungi and reducing the fungal load in skin infection models. frontiersin.org

The table below presents the antifungal efficacy of selected naphthoquinone derivatives against Candida albicans.

CompoundStrainMIC (µg/mL)
5,8-dihydroxy-1,4-naphthoquinoneC. albicans<0.6 (MIC50)
2-hydroxy-3-chloro-1,4-naphthoquinone (2)C. albicans ATCC102311
Naphthofuranquinone (TCH-1140)Drug-Resistant C. albicans1.5 (µM)
Naphthofuranquinone (TCH-1142)Drug-Resistant C. albicans1.2 (µM)

Data compiled from studies on various naphthoquinone derivatives. researchgate.netfrontiersin.orgmdpi.com

Molecular Mechanisms of Antimicrobial Action (e.g., FtsZ Disruption)

The antimicrobial activity of 1-phenylnaphthalene derivatives is attributed to a unique molecular mechanism involving the disruption of bacterial cell division. nih.govnih.gov Bacterial cell division is dependent on the formation of a cytokinetic Z-ring, which is composed of polymerized subunits of the FtsZ protein. nih.gov Agents that can interfere with Z-ring formation represent a promising class of antibiotics, particularly for combating multi-drug resistant bacteria. nih.gov

Substituted 4- and 5-amino-1-phenylnaphthalenes have been identified as antibacterial agents that exert their activity by disrupting this process. nih.govnih.gov These compounds are believed to target the FtsZ protein, affecting its polymerization dynamics and thereby inhibiting the formation of the crucial Z-ring structure. nih.gov This mechanism distinguishes them from many conventional antibiotics and provides a potential avenue for overcoming existing resistance mechanisms.

In addition to FtsZ disruption, other naphthoquinone derivatives exhibit different mechanisms of antimicrobial action. For instance, the antifungal and antibacterial effects of 5,8-dihydroxy-1,4-naphthoquinone are linked to its ability to cause membrane damage, disrupt membrane integrity, and induce DNA leakage. mdpi.comnih.gov This compound has also been shown to disrupt the respiratory chain in C. albicans. mdpi.comnih.gov Some 1,4-naphthoquinone analogues are known to generate reactive oxygen species (ROS), which leads to enhanced cytotoxicity and can induce apoptosis in bacterial cells. semanticscholar.org

Exploration of Diverse Biological Activities of Naphthoquinone Analogues

Neuroprotective Potentials

Analogues of 1,4-naphthoquinone are being investigated for a range of biological activities beyond their antimicrobial and anticancer effects, including their potential as neuroprotective agents. nih.govnih.govresearchgate.net Neurodegenerative diseases like Parkinson's disease are characterized by progressive neuronal loss, often linked to oxidative stress and mitochondrial dysfunction. nih.gov

In vitro studies using neuroblastoma cells have demonstrated that certain 1,4-naphthoquinone derivatives can protect neuronal cells from the cytotoxic effects of neurotoxins such as paraquat and 6-hydroxydopamine, which are used to model Parkinson's disease. nih.govnih.gov The protective effects of these compounds are associated with the suppression of oxidative stress by reducing the formation of reactive oxygen species (ROS) and nitric oxide. nih.govnih.gov Furthermore, these active compounds help normalize mitochondrial function by restoring the mitochondrial membrane potential that is often compromised by neurotoxins. nih.gov The neuroprotective activity of these 1,4-naphthoquinones is attributed to their antioxidant and free-radical scavenging properties. nih.govnih.gov Structure-activity relationship studies suggest that physicochemical properties like hydrophobicity, polarity, and molecular shape are decisive factors in determining the neuroprotective efficacy of these compounds. nih.govnih.gov

Lack of Specific Research on the Anti-inflammatory Effects of this compound

Despite a comprehensive review of available scientific literature, there is a notable absence of specific research detailing the anti-inflammatory effects of the chemical compound this compound. While studies have investigated the biological activities of related naphthalene and naphthoquinone derivatives, direct evidence and detailed molecular mechanisms concerning the anti-inflammatory properties of this compound itself are not presently available in published research.

Research into analogous compounds, such as certain phenylnaphthaleneacetic acids and other 2-phenylnaphthalene derivatives, has indicated that the phenylnaphthalene scaffold can be a promising backbone for the development of agents with anti-inflammatory potential. For instance, studies on various 2-phenylnaphthalene derivatives have shown that they can exert anti-inflammatory effects by modulating key signaling pathways, such as the MAPK/NF-κB pathway, which are crucial in the inflammatory response. nih.govnih.gov These related compounds have been observed to decrease the production of pro-inflammatory mediators, including nitric oxide, interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in cellular models of inflammation. nih.gov

However, it is crucial to emphasize that these findings pertain to structurally related but distinct molecules. The specific substitution pattern and the dione (B5365651) functionality in this compound could lead to significantly different biological activities. Without direct experimental investigation, any potential anti-inflammatory effects or the underlying molecular mechanisms of this compound remain speculative.

The field of medicinal chemistry often explores the structure-activity relationships of chemical scaffolds to optimize therapeutic effects. While the broader class of naphthoquinones has been a subject of interest for various biological activities, including anti-cancer and antimicrobial effects, the specific anti-inflammatory profile of this compound has not been characterized. mdpi.comnih.gov Future research would be necessary to isolate or synthesize this compound and evaluate its efficacy and mechanism of action in relevant in vitro and in vivo models of inflammation. Such studies would be essential to determine if this compound holds any therapeutic promise as an anti-inflammatory agent.

Medicinal Chemistry Applications and Structure Activity Relationship Sar

Rational Design and Synthesis of Analogue Libraries for Pharmacological Screening

The quest for more effective and cancer-cell-specific therapeutic agents has driven the rational design and synthesis of analogue libraries based on the naphthalene-1,4-dione scaffold. A notable example is the development of analogues based on the hit compound BH10, 2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione, which has demonstrated greater cytotoxicity towards cancer cells over normal cells. nih.gov The design of these libraries often involves a systematic approach to modify different parts of the lead molecule to explore the chemical space and improve potency and selectivity. nih.govnih.gov

The synthetic strategies employed to create these libraries are varied. For instance, 3-unsubstituted naphthoquinones can be synthesized by reacting naphthalene-1,4-dione with different amines in the presence of a base like triethylamine (Et3N) or potassium carbonate (K2CO3). nih.gov To investigate the role of substituents, analogues with different groups at the C2 and C3 positions of the naphthalene-1,4-dione ring are prepared. This includes replacing a chloro group with a bromo or methyl group. nih.gov Furthermore, the steric and electronic properties of pendent amine groups are systematically altered to understand their impact on biological activity. nih.gov For example, the morpholine ring in a lead compound might be modified by changing the oxygen atom to alter hydrophilicity or by adjusting the ring size to probe steric requirements. nih.gov

Another synthetic approach involves the introduction of an extra fused ring to the scaffold to increase rigidity, leading to the formation of naphthoimidazole derivatives. This is achieved through the dehydration of amide precursors under basic conditions. nih.gov The overarching goal of synthesizing these diverse analogue libraries is to provide a wide range of compounds for pharmacological screening to identify candidates with improved therapeutic profiles. nih.govnih.gov

Elucidation of Structure-Activity Relationships (SAR) for Optimized Bioactivity

The systematic screening of synthesized analogue libraries allows for the elucidation of detailed structure-activity relationships (SAR), which are crucial for optimizing the bioactivity of 5-phenylnaphthalene-1,4-dione derivatives. SAR studies help in identifying the chemical features that are essential for the desired pharmacological effect and those that can be modified to enhance efficacy and reduce off-target effects.

Impact of Substituent Effects on Therapeutic Efficacy

The nature and position of substituents on the naphthalene-1,4-dione ring and its side chains have a profound impact on the therapeutic efficacy of these compounds. Research has shown that an electron-withdrawing group, such as a halogen, at the C3 position of the naphthoquinone ring is crucial for promoting cytotoxicity. nih.gov When the halogen is removed, the biological activity is significantly diminished. nih.gov For instance, 2-bromosubstituted compounds have shown better cytotoxicity profiles against HEC1A cancer cells compared to their chlorinated counterparts. nih.gov

The pendent amino group also plays a significant role in the bioactivity. Modifications to this part of the molecule can greatly influence cytotoxicity. nih.gov For example, the introduction of an imidazole ring into the naphthoquinone structure has been found to enhance both potency and selectivity. nih.gov Furthermore, derivatives with terminal cyclic amine groups generally exhibit higher activity. nih.gov The introduction of an amide group at the C3 position has been shown to improve selectivity while maintaining potency. nih.gov

The following interactive table provides a summary of the cytotoxic activity (IC50) of various naphthalene-1,4-dione analogues against HEC1A and MAD11 cell lines, illustrating the impact of different substituents.

CompoundR1R2IC50 HEC1A (μM)IC50 MAD11 (μM)Selectivity Ratio
5 H2-((2-Morpholinoethyl)amino)>40>40-
6 H2-((3-(Piperidin-1-yl)propyl)amino)>40>40-
7 H2-((3-(1H-Imidazol-1-yl)propyl)amino)17.21>40>2.32
8 Br2-((2-Morpholinoethyl)amino)9.5520.552.15
9 Br2-((3-(Piperidin-1-yl)propyl)amino)4.1612.062.90
10 Br2-((3-(1H-Imidazol-1-yl)propyl)amino)1.243.272.64
11 Me2-((2-Morpholinoethyl)amino)>40>40-
44 -Naphtho[2,3-d]imidazol-2-yl(3-(piperidin-1-yl)propyl)6.423.03.6

Identification of Key Pharmacophoric Features

Through extensive SAR studies, several key pharmacophoric features of naphthalene-1,4-dione derivatives have been identified as being critical for their anticancer activity. These features represent the essential spatial and electronic arrangement of atoms or groups necessary for a molecule to interact with its biological target and elicit a response.

Based on the analysis of various analogues, the following pharmacophoric features have been proposed:

The Naphthalene-1,4-dione Core: This planar, aromatic ring system is the fundamental scaffold and is essential for activity. It is believed to participate in interactions with the biological target.

A Halogen Atom at the C3 Position: The presence of an electron-withdrawing halogen atom, such as bromine or chlorine, at this position is crucial for maintaining potent cytotoxic activity. nih.gov

An Imidazole Ring: The incorporation of an imidazole ring, often as part of a fused ring system (naphthoimidazole), has been shown to enhance both the potency and selectivity of the compounds. nih.gov

A Terminal Cyclic Amine Group: The presence of a terminal cyclic amine, such as a piperidine or morpholine ring, in the side chain generally leads to higher biological activity. nih.gov

An Amide Group at the C3 Position: Introducing an amide linkage at the C3 position can improve the selectivity of the compounds for cancer cells over normal cells while preserving their potency. nih.gov

These identified pharmacophoric features provide a valuable roadmap for the design of new and more effective this compound derivatives with optimized therapeutic potential.

Development of this compound Derivatives as Lead Compounds for Drug Discovery

The promising biological activities and well-defined structure-activity relationships of this compound derivatives have positioned them as attractive lead compounds for drug discovery programs. nih.gov A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target.

The development of these derivatives as lead compounds involves a multi-step process. Initially, a hit compound with desired biological activity is identified through screening. This hit compound then serves as the starting point for optimization. For example, the compound BH10 was identified as a hit that showed greater cytotoxicity towards cancer cells and served as a lead for further development. nih.gov

The subsequent medicinal chemistry efforts focus on modifying the lead structure to improve its properties, such as potency, selectivity, and pharmacokinetic profile. This is achieved by synthesizing and testing a series of analogues, as described in the previous sections. The goal is to develop a "drug candidate" that has a desirable balance of efficacy, safety, and drug-like properties. For instance, through the optimization of the BH10 scaffold, an imidazole derivative, compound 44, was identified as having the most optimal balance of potency and selectivity, making it a promising lead for further preclinical development. rsc.org

The 1,4-naphthoquinone (B94277) scaffold is present in several frontline chemotherapy drugs, highlighting the therapeutic potential of this chemical class. nih.gov The continued exploration and development of this compound derivatives as lead compounds hold significant promise for the discovery of novel anticancer agents with improved efficacy and reduced side effects. nih.gov

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical chemistry for separating and analyzing complex mixtures. For 5-Phenylnaphthalene-1,4-dione, several chromatographic techniques are routinely employed, each offering distinct advantages in terms of resolution, speed, and sensitivity.

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds. While direct analysis of some naphthoquinones can be challenging due to their polarity and thermal lability, GC/MS can be employed, often after a derivatization step to increase volatility and thermal stability. For compounds structurally similar to this compound, such as other polycyclic aromatic hydrocarbons (PAHs) and naphthalene (B1677914) metabolites, GC/MS provides excellent separation and definitive identification based on mass spectra. analyticaltoxicology.comhpst.czuzh.ch

A typical GC/MS analysis involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium or hydrogen) onto a capillary column. analyticaltoxicology.comhpst.cz The column, often coated with a nonpolar or medium-polarity stationary phase, separates compounds based on their boiling points and interactions with the phase. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for identification. hpst.czuzh.ch

Table 1: Representative GC/MS Parameters for Analysis of Naphthalene Derivatives

ParameterTypical Condition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) hpst.cz
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min) analyticaltoxicology.com
Inlet Temperature 280 - 320 °C hpst.cz
Oven Program Initial temp 50-100 °C, ramp at 10-20 °C/min to 300-320 °C hpst.cz
Ionization Mode Electron Ionization (EI) at 70 eV
MS Transfer Line 280 - 320 °C hpst.cz
Detection Mode Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) analyticaltoxicology.com

This table presents typical parameters used for related compound classes and serves as a starting point for method development for this compound.

High-Performance Liquid Chromatography is the most widely used technique for the analysis of non-volatile or thermally sensitive compounds like naphthoquinones. nih.gov Reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase, is particularly well-suited for separating this compound and its analogues.

The separation is based on the differential partitioning of the analyte between the stationary phase (commonly octadecylsilane, C18) and the mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). nih.gov A UV-Vis detector is frequently used, as the naphthoquinone chromophore exhibits strong absorbance in the UV-visible region, allowing for sensitive detection. The purity of synthesized naphthoquinone derivatives is often confirmed by HPLC to be greater than 95% before further biological evaluation. nih.gov

Table 2: Example HPLC Conditions for Naphthoquinone Analysis

ParameterCondition
System Hitachi D-2000 Elite or similar nih.gov
Column BDS HYPERSIL C18 (250 x 4.6 mm, 5 µm) nih.gov
Mobile Phase Acetonitrile/Water or Methanol/Water gradient or isocratic elution researchgate.net
Flow Rate 1.0 mL/min nih.govresearchgate.net
Detection UV-Vis at a specific wavelength (e.g., 254 nm or λmax)
Column Temp. Ambient or controlled (e.g., 30 °C)
Injection Vol. 10 - 20 µL

This table is based on methods developed for closely related naphthoquinones like juglone (B1673114) and its derivatives. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. sielc.com UPLC systems operate at higher pressures to force the mobile phase through the densely packed columns. sielc.com This technique is ideal for high-throughput screening and for analyzing complex mixtures where high peak capacity is required. UPLC coupled with mass spectrometry (UPLC-MS) is a particularly powerful tool for identifying metabolites of naphthoquinone derivatives in biological matrices. nih.govacs.org

The principles of separation in UPLC are the same as in HPLC, but the performance is greatly enhanced. Methods can often be transferred from HPLC to UPLC to leverage the advantages of speed and resolution, with appropriate adjustments to flow rate and gradient times.

Thin Layer Chromatography is a simple, rapid, and cost-effective technique used for qualitative analysis, such as monitoring the progress of a chemical reaction, identifying compounds in a mixture, and determining the purity of a substance. fishersci.comumich.edu It is also used in preparative applications to isolate small quantities of a compound. analyticaltoxicology.comsilicycle.com

In TLC, a thin layer of an adsorbent material, such as silica (B1680970) gel 60 F254, is coated onto a flat carrier like a glass or aluminum plate. nih.gov A small spot of the sample solution is applied to the plate, which is then placed in a sealed chamber with a shallow pool of a solvent (the mobile phase). As the solvent moves up the plate by capillary action, the components of the sample travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. umich.edu The separation is visualized under UV light or by using staining reagents. fishersci.comumich.edu The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given system. umich.edu

Table 3: Common TLC Systems for Naphthoquinone Derivatives

ParameterDescription
Stationary Phase Silica gel 60 F254 (0.25 mm thickness) nih.gov
Mobile Phase Mixtures of nonpolar and polar solvents (e.g., Hexane/Ethyl Acetate, Chloroform/Methanol) researchgate.netechemcom.com
Application Spotting with a capillary tube or automated applicator analyticaltoxicology.com
Development In a saturated chromatography tank sigmaaldrich.com
Visualization UV light (254 nm or 366 nm), Iodine vapor, or chemical staining fishersci.comumich.edu

Sample Preparation and Isolation Techniques for Complex Matrices

The analysis of this compound in complex matrices such as biological fluids, plant tissues, or environmental samples requires effective sample preparation to remove interfering substances and concentrate the analyte. uzh.ch The goal is to obtain a clean extract that is compatible with the chosen analytical instrument.

For solid samples, such as plant material, initial extraction is often performed using an organic solvent. For example, juglone, a related naphthoquinone, is extracted from leaves and hulls by refluxing with chloroform. The solvent is then evaporated, and the residue is redissolved in a solvent suitable for chromatographic analysis, such as acetonitrile.

For liquid samples or complex extracts, solid-phase extraction (SPE) is a widely used cleanup and concentration technique. SPE involves passing the liquid sample through a cartridge containing a solid adsorbent. Interfering compounds can be washed away, and the analyte of interest can be selectively eluted with a different solvent. This technique is highly effective for purifying naphthalene metabolites from urine samples prior to GC/MS analysis. uzh.ch

Dispersive solid-phase extraction (d-SPE), often used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, is another efficient cleanup technique. It involves adding a small amount of sorbent to the sample extract, vortexing, and then centrifuging to remove the sorbent and interfering matrix components. This approach is effective for cleaning up plant extracts before UHPLC analysis.

The choice of extraction solvent and SPE sorbent is critical and depends on the physicochemical properties of this compound and the nature of the sample matrix.

Q & A

Q. What are the optimal synthetic routes for 5-Phenylnaphthalene-1,4-dione, and how do reaction conditions influence yield and purity?

The synthesis of this compound derivatives can be optimized using catalytic one-pot methodologies. For example, MgCl₂ in ethylene glycol at 100°C efficiently promotes multi-component reactions involving naphthoquinone precursors, enabling high yields (70–85%) with minimal side products . Alternatively, refluxing in ethanol with stoichiometric control of reactants, followed by silica gel column chromatography, ensures purity (>98%) by removing unreacted intermediates . Key variables include temperature (to prevent naphthalene ring degradation) and catalyst selection (Lewis acids like MgCl₂ enhance regioselectivity).

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Structural validation requires a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns on the naphthoquinone core .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion verification and fragmentation analysis .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and quantify degradation products .
  • FT-IR : To identify carbonyl (C=O, ~1670 cm⁻¹) and aromatic (C=C, ~1600 cm⁻¹) stretching vibrations .

Q. How should researchers design preliminary toxicity studies for this compound in mammalian models?

Follow ATSDR guidelines for naphthalene derivatives :

  • Exposure routes : Prioritize oral administration (relevant to environmental ingestion risks) and inhalation (for aerosolized particles).
  • Endpoints : Monitor systemic effects (hepatic/renal function via serum ALT/Creatinine), hematological parameters (CBC), and histopathology (lung, liver, kidney).
  • Dose ranges : Use subacute dosing (14–28 days) with incremental concentrations (10–100 mg/kg) to establish NOAEL (No Observed Adverse Effect Level).

Advanced Research Questions

Q. How can contradictory data in existing literature on the biological activity of this compound derivatives be systematically analyzed?

Resolve discrepancies through:

  • Meta-analysis : Compare experimental variables (e.g., cell lines, exposure durations) across studies. For example, antiproliferative IC₅₀ values may vary due to differences in cancer cell viability assays (MTT vs. ATP-based assays) .
  • Replication studies : Standardize protocols (e.g., solvent controls, DMSO concentrations ≤0.1%) to isolate compound-specific effects .
  • Data gap prioritization : Use ATSDR’s framework to identify understudied endpoints (e.g., long-term carcinogenicity or endocrine disruption) .

Q. What experimental strategies are effective in elucidating the mechanism of action of this compound in PPAR-γ mediated pathways?

  • Gene expression profiling : Quantify PPAR-γ mRNA levels via qRT-PCR in adipocyte models, as demonstrated for structurally similar hypoglycemic agents .
  • Protein interaction assays : Use co-immunoprecipitation (Co-IP) to confirm binding between this compound and PPAR-γ ligand-binding domains.
  • Functional knockdown : siRNA-mediated PPAR-γ silencing in cell lines to assess dependency of observed effects (e.g., insulin sensitization) .

Q. How can computational chemistry approaches be integrated with experimental data to predict structure-activity relationships of substituted naphthoquinones?

  • Molecular docking : Simulate ligand-receptor interactions (e.g., with PPAR-γ or cytochrome P450 enzymes) using software like AutoDock Vina. Validate predictions with mutagenesis studies .
  • QSAR modeling : Correlate substituent electronic properties (Hammett σ constants) with bioactivity data (e.g., IC₅₀) to guide synthetic prioritization .
  • ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (logP, bioavailability) to optimize lead compounds .

Methodological Notes

  • Data synthesis : Prioritized peer-reviewed toxicological profiles (ATSDR) and experimental studies with rigorous quality control (e.g., >98% purity thresholds) .
  • Advanced techniques : Emphasized mechanistic validation (e.g., gene/protein-level assays) over phenomenological observations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.